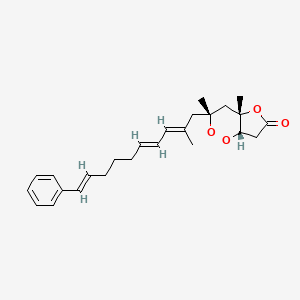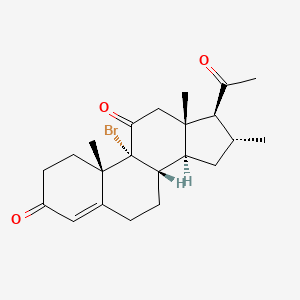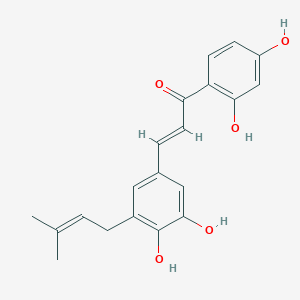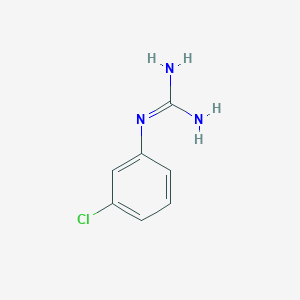
1-(3-Clorofenil)guanidina
Descripción general
Descripción
1-(3-Chlorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 3-chlorophenyl ring
Aplicaciones Científicas De Investigación
Investigación de la Desinfección del Agua
“1-(3-Clorofenil)guanidina” está relacionada con “1,3-difenilguanidina (DPG)”, un aditivo comúnmente utilizado en caucho y polímeros . Se ha descubierto que el DPG es uno de los principales productos de lixiviación de las partículas de desgaste de los neumáticos y de las tuberías de HDPE . Su introducción en ambientes acuáticos y potencialmente en el suministro de agua genera más preguntas con respecto a los efectos de los subproductos de desinfección que podrían formarse .
Estudio de los Efectos Genotóxicos
La investigación ha demostrado que algunos de los subproductos clorados del DPG ejercen una toxicidad significativa . El DPG y sus subproductos clorados pueden alterar los procesos bioenergéticos celulares, afectando las tasas de respiración celular basal y la producción de ATP . Además, el DPG y sus dos productos de cloración, 1,3-bis- (4-clorofenil)guanidina (CC04) y 1- (4-clorofenil)-3- (2,4-diclorofenil)guanidina (CC11), tienen un impacto en la fuga de protones mitocondriales, que es un indicador de daño mitocondrial .
Investigación sobre el Daño al ADN
La evidencia de efectos genotóxicos en forma de roturas de doble cadena de ADN (DSB) fue sugerida por los resultados de la secuenciación de ARN y validada adicionalmente por una expresión aumentada de genes asociados con la respuesta al daño del ADN (DDR), específicamente la vía de unión de extremos no homólogos canónica (c-NHEJ) . El análisis de inmunofluorescencia de la histona H2AX fosforilada, otro biomarcador de DSB, también confirmó los potenciales efectos genotóxicos observados para los productos clorados .
Síntesis de Guanidinas
La guanidina es uno de los grupos funcionales más versátiles en química; los compuestos que contienen este sistema han encontrado aplicación en una diversidad de actividades biológicas . La síntesis de guanidinas, incluyendo “this compound”, es un área significativa de investigación .
Mecanismo De Acción
Target of Action
1-(3-Chlorophenyl)guanidine is a derivative of guanidine, which is a strong organic base used to treat muscle weakness and fatigue associated with certain medical conditions . The primary targets of guanidine are believed to be the aldehyde dehydrogenase, mitochondrial inhibitor, and several other proteins . These targets play crucial roles in various biological processes, including metabolism and cellular signaling.
Mode of Action
Guanidine, the parent compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . It’s plausible that 1-(3-Chlorophenyl)guanidine may share similar mechanisms.
Biochemical Pathways
Guanidine and its derivatives can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . They also have an impact on mitochondrial proton leak, which is an indicator of mitochondrial damage . These effects could potentially disrupt various biochemical pathways and their downstream effects.
Pharmacokinetics
The half-life of guanidine is approximately 7-8 hours . These properties may influence the bioavailability of 1-(3-Chlorophenyl)guanidine.
Result of Action
The chlorinated by-products of guanidine, such as 1-(3-Chlorophenyl)guanidine, have been shown to exert significant toxicity . They can cause genotoxic effects in the form of DNA double strand breaks, as suggested by RNA-sequencing results . This was further validated by an increased expression of genes associated with DNA damage response .
Action Environment
The action of 1-(3-Chlorophenyl)guanidine can be influenced by environmental factors. For instance, its introduction to aquatic environments and potentially water supplies can lead to the formation of toxic and genotoxic chlorinated products . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is present.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Another method involves the reaction of 3-chloroaniline with thiourea in the presence of a catalyst such as copper(II) chloride. This reaction also proceeds through the formation of an intermediate, which is subsequently hydrolyzed to produce 1-(3-Chlorophen
Propiedades
IUPAC Name |
2-(3-chlorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLMIHRZURMFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438841 | |
| Record name | 3-Chlorophenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-41-1 | |
| Record name | 3-Chlorophenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


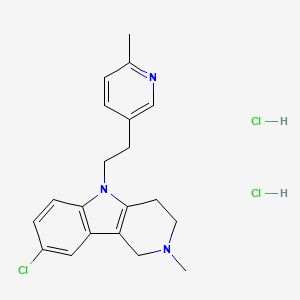
![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)



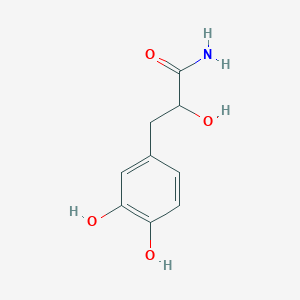
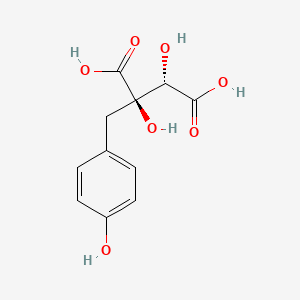
![2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol](/img/structure/B1249779.png)


